GluR2m

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

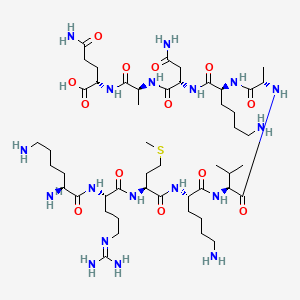

AMPA (GluR2) receptor inhibitor peptide that inhibits the interaction between the C-terminus of the GluR2 subunit and N-ethylmaleimide-sensitive fusion protein (NSF). It reduces AMPA currents

Activité Biologique

GluR2m, a modified form of the GluR2 subunit of AMPA receptors, plays a significant role in synaptic transmission and plasticity within the central nervous system. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on neuronal function, and implications for neurological research and therapy.

Overview of this compound

This compound is characterized by a mutation that alters its properties compared to the wild-type GluR2 (GluR2r). This modification affects the receptor's interaction with intracellular proteins and its trafficking to the cell surface, which is crucial for synaptic signaling.

This compound influences several biological processes through its interaction with various proteins:

- NSF Interaction : this compound's interaction with N-ethylmaleimide-sensitive factor (NSF) is essential for receptor recycling and surface expression. Studies indicate that this compound reduces the surface expression of AMPA receptors in neurons, potentially leading to decreased synaptic strength and altered plasticity .

- Calcium Permeability : Unlike its counterpart, GluR2r, this compound exhibits different calcium permeability characteristics. This property can influence excitotoxicity and neuronal survival under pathological conditions .

Case Studies

- Hippocampal Neurons : Research involving the infusion of this compound peptides into hippocampal neurons demonstrated significant reductions in AMPA receptor surface expression. This finding suggests that this compound may play a role in regulating synaptic plasticity through modulation of receptor availability .

- Neuronal Survival : The differential effects of this compound on calcium influx have implications for neuronal health. In models of excitotoxicity, neurons expressing higher levels of this compound showed increased vulnerability, highlighting its role in mediating calcium-related cell death pathways .

Data Table: Effects of this compound on Neuronal Function

| Parameter | Wild-Type (GluR2r) | Modified (this compound) | Effect |

|---|---|---|---|

| Surface Expression | High | Low | Reduced synaptic strength |

| Calcium Permeability | Low | High | Increased excitotoxicity |

| Interaction with NSF | Strong | Weaker | Impaired recycling |

| Neuronal Survival Rate | Higher | Lower | Increased vulnerability |

Pharmacological Implications

The unique properties of this compound suggest potential therapeutic applications, particularly in conditions where AMPA receptor modulation could be beneficial:

- Neurodegenerative Diseases : Targeting this compound could provide a strategy for neuroprotection in diseases like Alzheimer's or ALS, where excitotoxicity plays a critical role .

- Synaptic Dysfunction : Modulating the expression or function of this compound may offer avenues for restoring synaptic balance in disorders characterized by impaired plasticity, such as schizophrenia or depression .

Propriétés

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H92N18O13S/c1-26(2)38(67-45(76)31(15-8-11-22-52)63-44(75)33(19-24-81-5)64-42(73)32(16-12-23-58-49(56)57)62-41(72)29(53)13-6-9-20-50)47(78)60-28(4)39(70)61-30(14-7-10-21-51)43(74)66-35(25-37(55)69)46(77)59-27(3)40(71)65-34(48(79)80)17-18-36(54)68/h26-35,38H,6-25,50-53H2,1-5H3,(H2,54,68)(H2,55,69)(H,59,77)(H,60,78)(H,61,70)(H,62,72)(H,63,75)(H,64,73)(H,65,71)(H,66,74)(H,67,76)(H,79,80)(H4,56,57,58)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,38-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYSOEUWYZLCBY-MFTMZZJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H92N18O13S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1173.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.